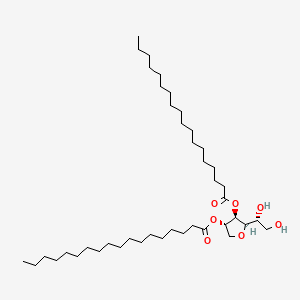
1,4-Anhydro-D-glucitol distearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Anhydro-D-glucitol distearate is a chemical compound with the molecular formula C42H80O7 and a molecular weight of 697.08 g/mol . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of two stearate groups attached to the 1,4-anhydro-D-glucitol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Anhydro-D-glucitol distearate can be synthesized through the esterification of 1,4-anhydro-D-glucitol with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions with an excess of stearic acid to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, usually around 150-180°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: 1,4-Anhydro-D-glucitol distearate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 1,4-Anhydro-D-glucitol and stearic acid.
Oxidation: Corresponding ketones or aldehydes.
Reduction: 1,4-Anhydro-D-glucitol.
科学的研究の応用
1,4-Anhydro-D-glucitol distearate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 1,4-anhydro-D-glucitol distearate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The compound’s ester groups can also interact with cell membranes, affecting membrane fluidity and permeability .
類似化合物との比較
1,5-Anhydro-D-glucitol: A related compound with similar structural features but different functional groups.
D-Glucitol (Sorbitol): The parent compound from which 1,4-anhydro-D-glucitol distearate is derived.
Uniqueness: this compound is unique due to its dual ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, including its use as an emollient in cosmetics and as a reagent in chemical synthesis .
特性
CAS番号 |
26446-39-9 |
|---|---|
分子式 |
C42H80O7 |
分子量 |
697.1 g/mol |
IUPAC名 |
[(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-octadecanoyloxyoxolan-3-yl] octadecanoate |
InChI |
InChI=1S/C42H80O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38-36-47-41(37(44)35-43)42(38)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1 |
InChIキー |
RISFDIQRSIKVAS-FOGKZQIUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCCCC)[C@@H](CO)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCCCC)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















